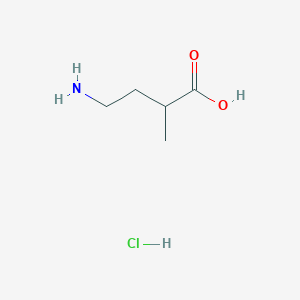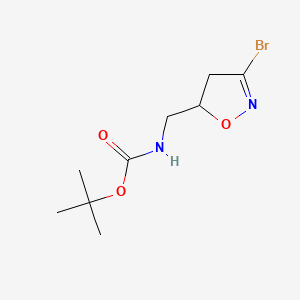
4-Amino-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
Asymmetric Synthesis of Monofluorinated Derivatives
The asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene derivatives has been successfully achieved through two distinct synthetic strategies. The optimization of reaction conditions, particularly the elimination step, has led to the discovery of an anchimerically assisted reaction pathway. This pathway is significant as it provides access to fluorinated 1,3-amino alcohols from a common intermediate by simply altering the base equivalents used in the reaction .
Synthesis of Anti-inflammatory Compounds
A series of novel amine and amide derivatives of 4-amino-3,4-dihydro-2H-naphthalen-1-one have been synthesized and evaluated for their biological activities. The amine derivatives demonstrated considerable mast cell stabilizing activity in vitro, comparable to the reference compound disodium cromoglycate. Additionally, the amide derivatives showed anti-inflammatory activity in an in vivo murine model, indicating their potential as therapeutic agents .
Tautomerism and Molecular Structure
A new Schiff base compound was synthesized and thoroughly characterized using various spectroscopic and crystallographic techniques. The compound exhibits tautomerism, existing in enol-imine ↔ keto-amine forms, with the keto-amine tautomer being dominant in both solution and solid states. The molecular structure is non-planar and features a strong intramolecular N-H…O hydrogen bond, which plays a crucial role in the stabilization of the molecule's conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-3,4-dihydronaphthalen-1(2H)-one derivatives are influenced by their molecular structure and substituents. The presence of fluorine atoms and amine or amide groups can significantly affect the compound's reactivity, stability, and biological activity. The intramolecular hydrogen bonding observed in the Schiff base compound suggests that similar interactions could be present in other derivatives, potentially impacting their solubility and tautomerism .
Aplicaciones Científicas De Investigación
Mast Cell-Stabilizing Activity
- Study Findings : Research by Barlow et al. (2011) explored 4-amino-3,4-dihydronaphthalen-1(2H)-ones as potential modulators of allergic and inflammatory phenomena. They synthesized and evaluated a series of cyclic analogs for mast cell-stabilizing activity, with certain derivatives showing significant activity in both in vitro and in vivo studies.
Novel Synthesis Methods
- Research Overview : Liu et al. (2012) presented a novel one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, emphasizing its simplicity, mild conditions, and good yields.
Isolation from Endophytic Fungus
- Key Findings : A study by Sang et al. (2017) isolated a novel 3,4-dihydronaphthalen-1(2H)-one with spiro-butyrolactone from the endophytic fungus Phoma sp. YN02-P-3, highlighting its selective cytotoxic activity against certain cell lines.
Structural Characterization and Bioactivity
- Study Insights : Kumar et al. (2019) conducted a study on structural characterization and biological evaluation of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives. They investigated their bioactivity, including cytotoxicity and antioxidant activity.
Enantioenriched Derivatives
- Research Overview : Lázaro et al. (2016) explored the synthesis of enantioenriched derivatives, providing insight into the reaction pathways and the creation of fluorinated amino alcohols from a common intermediate.
Antimicrobial Activities
- Study Findings : Gupta et al. (2013) investigated novel thiazolidinones derived from 3,4-dihydronaphthalen-1(2H)-one for their antimicrobial activities, with certain derivatives showing promising results.
Safety And Hazards
Information on the safety and hazards of “4-Amino-3,4-dihydronaphthalen-1(2H)-one” is not available.
Direcciones Futuras
There is no available information on the future directions of “4-Amino-3,4-dihydronaphthalen-1(2H)-one”.
Propiedades
IUPAC Name |
4-amino-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKUGMFMPBBBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,4-dihydronaphthalen-1(2H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)










![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)

